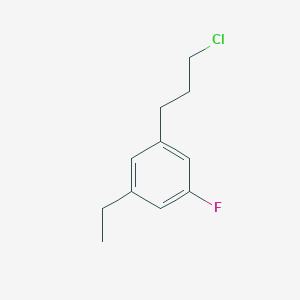
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Friedel-Crafts alkylation, where 3-chloropropyl chloride is reacted with 3-ethyl-5-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The fluorine atom can be reduced to form hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(3-Hydroxypropyl)-3-ethyl-5-fluorobenzene.
Oxidation: Formation of 3-ethyl-5-fluorobenzoic acid.
Reduction: Formation of 1-(3-Propyl)-3-ethyl-5-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Chloropropyl)-5-fluorobenzene: Lacks the ethyl group, which may affect its physical properties and applications.
1-(3-Chloropropyl)-3,5-difluorobenzene: Contains an additional fluorine atom, which may enhance its stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14ClF |
|---|---|
Molekulargewicht |
200.68 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
IUGSGWMTHAMPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


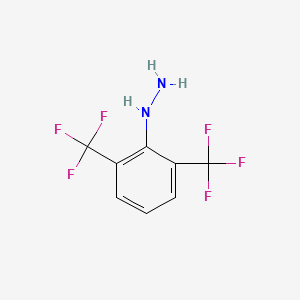
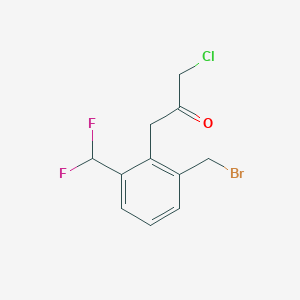
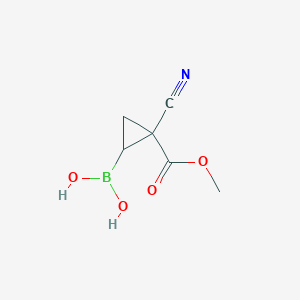

![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
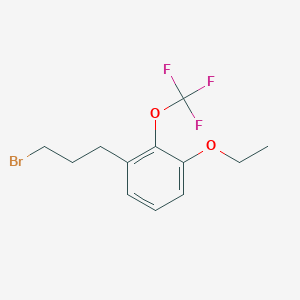
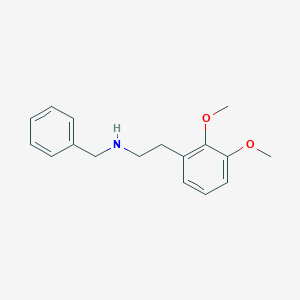
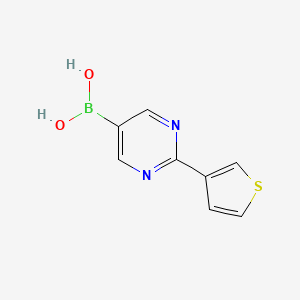
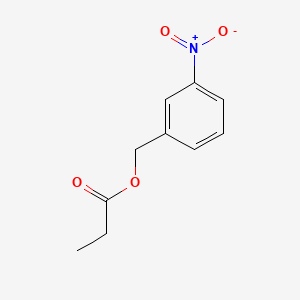
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
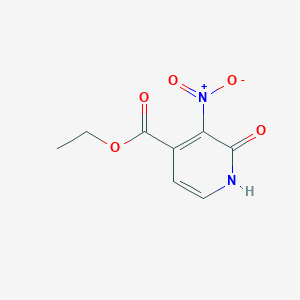
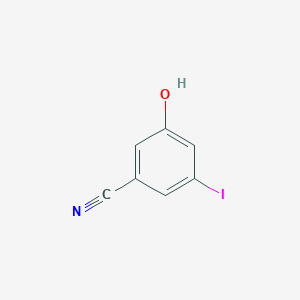
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
